molecular formula C17H24ClN3 B5295762 N,N-diethyl-4-[(pyridin-3-ylmethylamino)methyl]aniline;hydrochloride

N,N-diethyl-4-[(pyridin-3-ylmethylamino)methyl]aniline;hydrochloride

Cat. No.: B5295762
M. Wt: 305.8 g/mol
InChI Key: NIEOFHWMZZCXGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-4-[(pyridin-3-ylmethylamino)methyl]aniline;hydrochloride is a chemical compound with a complex structure that includes a pyridine ring and an aniline derivative. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Properties

IUPAC Name

N,N-diethyl-4-[(pyridin-3-ylmethylamino)methyl]aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3.ClH/c1-3-20(4-2)17-9-7-15(8-10-17)12-19-14-16-6-5-11-18-13-16;/h5-11,13,19H,3-4,12,14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEOFHWMZZCXGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CNCC2=CN=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-[(pyridin-3-ylmethylamino)methyl]aniline;hydrochloride typically involves a multi-step process. One common method includes the reaction of N,N-diethylaniline with pyridine-3-carboxaldehyde in the presence of a reducing agent to form the intermediate N,N-diethyl-4-[(pyridin-3-ylmethylamino)methyl]aniline. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-[(pyridin-3-ylmethylamino)methyl]aniline;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-diethyl-4-[(pyridin-3-ylmethylamino)methyl]aniline;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-diethyl-4-[(pyridin-3-ylmethylamino)methyl]aniline;hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-4-[(pyridin-4-ylmethylamino)methyl]aniline
  • N,N-diethyl-4-[(pyridin-2-ylmethylamino)methyl]aniline
  • N,N-diethyl-4-[(pyridin-3-ylmethylamino)methyl]benzamide

Uniqueness

N,N-diethyl-4-[(pyridin-3-ylmethylamino)methyl]aniline;hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and binding properties. This makes it particularly useful in applications where precise molecular interactions are required .

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